molecular formula C10H13N3O4 B1274933 2-(3-Methyl-4-nitrophenoxy)propanohydrazide CAS No. 588681-42-9

2-(3-Methyl-4-nitrophenoxy)propanohydrazide

Cat. No. B1274933
M. Wt: 239.23 g/mol
InChI Key: SZVGSGUFQRLLLX-UHFFFAOYSA-N
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Description

The compound 2-(3-Methyl-4-nitrophenoxy)propanohydrazide is a derivative of phenoxy acetohydrazide, which is a class of organic compounds known for their potential applications in various fields, including medicinal chemistry. The structure of a related compound, (2-methyl-phenoxy)-acetohydrazide, has been synthesized and characterized by X-ray diffraction, indicating the potential for similar compounds to be studied for their unique properties and applications .

Synthesis Analysis

The synthesis of related compounds involves the refluxing of precursor molecules such as o-cresol, ethyl chloroacetate, and anhydrous potassium carbonate in the presence of dry acetone. This method suggests a possible pathway for the synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, which may involve similar starting materials and conditions to yield the desired product .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(3-Methyl-4-nitrophenoxy)propanohydrazide has been determined using single-crystal X-ray diffraction. These structures are characterized by specific bond angles and intermolecular hydrogen bonding, which contribute to their stability and reactivity. For instance, the ether oxygen bond angle in 2-(3'-Methyl-4'-nitrophenoxy)-1,3-diisopropylbenzene is reported to be 120°, and the phenyl rings are nearly orthogonal, which may be indicative of the structural characteristics of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide .

Chemical Reactions Analysis

While the specific chemical reactions of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide are not detailed in the provided papers, the presence of functional groups such as the nitro group and the hydrazide moiety in related compounds suggests that it may undergo reactions typical of these groups. These could include nucleophilic substitution reactions due to the phenoxy group or condensation reactions involving the hydrazide functionality .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide can be inferred from related compounds. For example, the crystal structure of a similar compound, methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, provides insights into the density and crystal system, which may be comparable to 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. Additionally, the presence of intramolecular hydrogen bonds in these structures suggests that 2-(3-Methyl-4-nitrophenoxy)propanohydrazide may also exhibit similar bonding patterns, affecting its melting point, solubility, and overall stability .

Scientific Research Applications

Nonlinear Optical Properties

A study on hydrazones including a compound similar to 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, specifically 2-(4-methylphenoxy)- N ′-[(1E)-(4-nitrophenyl)methylene]acetohydrazide, highlighted their potential in nonlinear optical applications. These compounds exhibited significant nonlinear refractive index and absorption coefficient, suggesting their suitability for optical device applications like optical limiters and switches (Naseema et al., 2010).

Biodegradation and Environmental Impact

Research on 3-Methyl-4-nitrophenol, closely related to 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, demonstrated its biodegradation by Ralstonia sp. SJ98. This study is significant for environmental bioremediation, as 3-Methyl-4-nitrophenol is a toxic byproduct of certain pesticides (Bhushan et al., 2000).

Synthesis and Characterization of Derivatives

The synthesis and characterization of various hydrazide-hydrazone derivatives, including those similar to 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, have been explored. These studies are crucial in understanding the structural and chemical properties of these compounds, which can lead to various applications in materials science and pharmacology (Küçükgüzel et al., 2003).

Application in Crystal Structure and Design

Studies on compounds structurally similar to 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, such as (4-Nitrophenoxy)acetic acid [1-(2-Hydroxyphenyl)methylidene]hydrazide, provide insights into the design and synthesis of novel molecular aggregates. These aggregates have potential applications in the development of new materials and in the field of crystallography (He, 2013).

properties

IUPAC Name

2-(3-methyl-4-nitrophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-6-5-8(3-4-9(6)13(15)16)17-7(2)10(14)12-11/h3-5,7H,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVGSGUFQRLLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395712
Record name 2-(3-methyl-4-nitrophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-4-nitrophenoxy)propanohydrazide

CAS RN

588681-42-9
Record name 2-(3-methyl-4-nitrophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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